molecular formula C10H14O B1593399 4-Isobutylphenol CAS No. 4167-74-2

4-Isobutylphenol

Cat. No. B1593399
CAS RN: 4167-74-2
M. Wt: 150.22 g/mol
InChI Key: GDEHXPCZWFXRKC-UHFFFAOYSA-N
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Description

4-Isobutylphenol is a chemical compound with the molecular formula C10H14O . It has an average mass of 150.218 Da and a monoisotopic mass of 150.104462 Da . It is also known by other names such as 4-(2-methylpropyl)phenol and p-Isobutylphenol .


Molecular Structure Analysis

The molecular structure of 4-Isobutylphenol consists of a phenol group attached to an isobutyl group . The structure is represented by the formula C10H14O .


Physical And Chemical Properties Analysis

4-Isobutylphenol is a solid or semi-solid or liquid at room temperature .

Scientific Research Applications

Environmental Monitoring

4-Isobutylphenol, as part of alkylphenol residues like 4-nonylphenols (4-NPs), has been studied in environmental contexts, particularly in breast milk and commercial cow milk products. A study by Lin et al. (2009) developed a method to determine these residues in milk, emphasizing the environmental exposure and bioaccumulation of these compounds (Lin, Wang, Cheng, & Ding, 2009).

Chemical Synthesis and Reaction Studies

4-Isobutylphenol plays a role in various chemical reactions. Sato, Ishiyama, & Itoh (2006) demonstrated its formation through the anti-Markovnikov alkylation of phenol with tert-butyl alcohol in supercritical water, highlighting a non-catalytic synthesis approach (Sato, Ishiyama, & Itoh, 2006). Additionally, Thakar, Berger, Kapteijn, & Moulijn (2007) studied the kinetics of hydrogenation of 4-isobutylacetophenone to 1-(4-isobutylphenyl) ethanol over a Pd/SiO2 catalyst, contributing to the understanding of reaction mechanisms and catalyst deactivation in such processes (Thakar, Berger, Kapteijn, & Moulijn, 2007).

Environmental Degradation Studies

Chiha, Hamdaoui, Baup, Gondrexon, & Pétrier (2010) explored the influence of various matrices on the sonochemical degradation of 4-isopropylphenol, an endocrine-disrupting chemical found in water. This study is crucial for understanding the environmental fate of such pollutants (Chiha, Hamdaoui, Baup, Gondrexon, & Pétrier, 2010).

Safety And Hazards

When handling 4-Isobutylphenol, it’s important to avoid dust formation and breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or inhalation, medical attention should be sought immediately .

Future Directions

While specific future directions for 4-Isobutylphenol are not available, it’s worth noting that research in the field of organic chemistry continues to explore new synthetic routes and applications for phenolic compounds .

properties

IUPAC Name

4-(2-methylpropyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-8(2)7-9-3-5-10(11)6-4-9/h3-6,8,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEHXPCZWFXRKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90961893
Record name 4-(2-Methylpropyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90961893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isobutylphenol

CAS RN

4167-74-2
Record name 4-Isobutylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4167-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4-(2-methylpropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004167742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Methylpropyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90961893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
101
Citations
VA Shakun, TN Nesterova, PV Naumkin - Petroleum Chemistry, 2019 - Springer
… with the formation of phenol and isomerization into 4-isobutylphenol. At the same time, the isomerization rate significantly prevails, and 4-isobutylphenol is the main product of the …
Number of citations: 2 link.springer.com
G Caviglioli, P Valeria, P Brunella, C Sergio… - … of pharmaceutical and …, 2002 - Elsevier
… The mobile, brown oil of the potassium salt of 4-isobutylphenol was taken from the pasty mass of alkali and ladled out on crushed ice. 4-Isobutylphenol was precipitated by adding …
Number of citations: 168 www.sciencedirect.com
E Merler - 1954 - open.library.ubc.ca
Part I-The work described in this thesis was part of a project to test the possible selective toxicity of some of the secondary alkyl homologues of dinitro-ortho-cresol. The 2-and 4-isobutyl-…
Number of citations: 2 open.library.ubc.ca
M Skoumal, RM Rodríguez, PL Cabot, F Centellas… - Electrochimica …, 2009 - Elsevier
… The subsequent mineralization of 4-ethylbenzaldehyde and 4-isobutylphenol is expected to produce short-chain linear carboxylic acids. These final intermediates were then identified …
Number of citations: 249 www.sciencedirect.com
S Loaiza-Ambuludi, M Panizza, N Oturan… - Journal of …, 2013 - Elsevier
… Further attack of the radical dot OH radicals onto the 1-(1-hydroxyethyl)-4-isobutylbenzene gave 4-isobutylacetophenone which is then decarboxylated to 4-isobutylphenol. This …
Number of citations: 90 www.sciencedirect.com
MD Wu, MJ Cheng, BC Wang, WY Wang… - Journal of the Chilean …, 2007 - SciELO Chile
… 4-Isobutylphenol (2) was isolated as yellow oil and the molecular formula, C 10 H 14 O was … According to the above data, the structure of 2 was elucidated as 4-isobutylphenol. This is …
Number of citations: 12 www.scielo.cl
TI Briggs, GGS Dutton, E Merler - Canadian Journal of …, 1956 - cdnsciencepub.com
… Since 2-isobutylphenol and 4-isobutylphenol were required as part of a program iilvestigating herbicidal activity of dinitrophenols, their preparation was considered by subjecting pheilyl …
Number of citations: 18 cdnsciencepub.com
GGS Dutton, TI Briggs, E Merler - Canadian Journal of …, 1953 - cdnsciencepub.com
… (d) 4-Isobutylphenol 4-Isobutylanisole was demethylated as before yielding 4-isobutylphenol (75Y0) boiling at 60C. (0.01 mm.). On standing the oil solidified and recrystallization gave …
Number of citations: 10 cdnsciencepub.com
T Sato, Y Ishiyama, N Itoh - Chemistry letters, 2006 - journal.csj.jp
… The reaction field of OH-catalyzed reaction seemed to be limited around orthoposition of hydroxy group, which causes no formation of 4isobutylphenol. The increase in water density …
Number of citations: 11 www.journal.csj.jp
P Buryan, J Macak, J Hrivnak - Journal of Chromatography A, 1977 - Elsevier
The separation of C 7 -C 12 monohydric alkylphenols, C 7 -C 8 methoxyphenols and C 9 -C 10 indanols on a capillary column coated with 95% tri(2,4-xylenyl) phosphate + 5% …
Number of citations: 16 www.sciencedirect.com

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